molecular formula C22H19N7O B610106 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one CAS No. 900185-01-5

2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one

Cat. No. B610106
M. Wt: 397.442
InChI Key: KQDBVHKNIYROHU-UHFFFAOYSA-N
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Description

The compound “2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring and a quinazolinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine ring, followed by the introduction of the quinazolinone ring . The exact synthesis would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine and quinazolinone rings. These rings are likely to be planar, and the compound may exhibit aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Application in Respiratory Disease Treatment

The compound has been explored in the context of respiratory diseases. A related PI3Kδ inhibitor, which shares some structural similarities, has been formulated for the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Norman, 2014).

Anti-Inflammatory and Ulcerogenicity Studies

There has been investigation into pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives for their anti-inflammatory activity and ulcerogenic effects. Some derivatives showed significant anti-inflammatory activity with minimal ulcerogenic effects, suggesting potential therapeutic uses (El-Tombary, 2013).

Anticancer and Anti-5-lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives has shown potential as anticancer and anti-5-lipoxygenase agents. This indicates a possible application in treating certain cancers and inflammatory conditions (Rahmouni et al., 2016).

Antimicrobial Agents

New derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This suggests potential applications in treating bacterial and fungal infections (Habib et al., 2007).

Antifungal Activity

There has been research on the antifungal abilities of certain isomers of this compound, indicating its potential use in treating fungal infections (Zhang et al., 2016).

Anthelmintic Agents

Studies have also been conducted on the use of similar compounds as potential anthelmintic agents, indicating a possible application in treating parasitic worm infections (Shivakumar et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBVHKNIYROHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692887
Record name 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one

CAS RN

900185-01-5
Record name 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
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2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one

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